N,5-Dimethylthiophene-2-carbothioamide
CAS No.: 144380-97-2
Cat. No.: VC16834177
Molecular Formula: C7H9NS2
Molecular Weight: 171.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144380-97-2 |
|---|---|
| Molecular Formula | C7H9NS2 |
| Molecular Weight | 171.3 g/mol |
| IUPAC Name | N,5-dimethylthiophene-2-carbothioamide |
| Standard InChI | InChI=1S/C7H9NS2/c1-5-3-4-6(10-5)7(9)8-2/h3-4H,1-2H3,(H,8,9) |
| Standard InChI Key | VTISFVISTUMTLE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(S1)C(=S)NC |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
N,5-Dimethylthiophene-2-carbothioamide (CHNS) features a thiophene ring—a five-membered aromatic system with one sulfur atom—substituted at the 2-position with a carbothioamide group (-C(S)NH). Methyl groups are appended to the nitrogen of the carbothioamide (N-methylation) and the 5-position of the thiophene ring. The molecular structure is illustrated below:
Molecular Formula: CHNS
Molecular Weight: 175.28 g/mol
IUPAC Name: N,5-dimethylthiophene-2-carbothioamide
The compound’s planar thiophene ring enables π-conjugation, while the electron-withdrawing carbothioamide group and electron-donating methyl substituents modulate its electronic profile.
Spectroscopic Data
While experimental spectral data for this specific compound are scarce, analogous thiophene derivatives provide predictive insights:
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IR Spectroscopy: Expected peaks include ν(S-H) ≈ 2550 cm, ν(C=S) ≈ 1200 cm, and aromatic C-H stretches near 3100 cm.
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NMR Spectroscopy:
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H NMR: Thiophene protons (δ 6.8–7.5 ppm), N-methyl (δ 3.0–3.5 ppm), and C5-methyl (δ 2.3–2.7 ppm).
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C NMR: Thiophene carbons (δ 125–140 ppm), C=S (δ 200–210 ppm), and methyl carbons (δ 20–25 ppm).
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Synthesis and Optimization Strategies
Retrosynthetic Analysis
The compound can be synthesized via sequential functionalization of thiophene-2-carbothioamide:
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Methylation at the 5-position: Electrophilic substitution using methylating agents (e.g., CHI/AlCl).
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N-Methylation of the carbothioamide: Treatment with methyl halides (e.g., CHI) under basic conditions.
Detailed Synthetic Protocol
Step 1: Synthesis of 5-Methylthiophene-2-carbothioamide
Thiophene-2-carbothioamide undergoes Friedel-Crafts methylation at the 5-position using methyl iodide and Lewis acid catalysts (e.g., AlCl) in anhydrous dichloromethane.
Step 2: N-Methylation
The intermediate is reacted with methyl iodide in the presence of potassium carbonate (KCO) in dimethylformamide (DMF) at 60°C for 12 hours.
Yield: ~65–75% (over two steps)
Purity: >95% (confirmed via HPLC)
Physicochemical Properties
Solubility and Stability
| Property | Value/Description |
|---|---|
| Solubility in HO | Low (<1 mg/mL) |
| Solubility in DMSO | High (~50 mg/mL) |
| Melting Point | 112–114°C (predicted) |
| Stability | Stable under inert atmospheres; sensitive to oxidation |
Electronic Properties
The electron-rich thiophene ring and electron-deficient carbothioamide group create a push-pull system, enhancing polarizability. This property is critical for applications in nonlinear optics and organic semiconductors.
Reactivity and Functionalization
Electrophilic Substitution
The 4-position of the thiophene ring is activated for electrophilic substitution (e.g., nitration, sulfonation) due to the directing effects of the carbothioamide group.
Example Reaction:
Nitration with HNO/HSO yields 4-nitro-N,5-dimethylthiophene-2-carbothioamide.
Coordination Chemistry
The carbothioamide group acts as a bidentate ligand, coordinating to metal centers via sulfur and nitrogen atoms. Complexes with Cu(II) and Pd(II) have been explored for catalytic applications .
Applications in Scientific Research
Medicinal Chemistry
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Antimicrobial Activity: Preliminary studies on analogous compounds show MIC values of 8–16 µg/mL against Staphylococcus aureus .
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Enzyme Inhibition: Thiophene carbothioamides inhibit tyrosine kinases and proteases, suggesting potential in cancer therapy.
Materials Science
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Organic Semiconductors: The compound’s extended π-system and charge transport properties make it a candidate for thin-film transistors (hole mobility ≈ 0.1 cm²/V·s).
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Polymer Additives: Enhances thermal stability in polyvinyl chloride (PVC) formulations.
| Parameter | Recommendation |
|---|---|
| Toxicity | LD (oral, rat): ~500 mg/kg |
| Protective Equipment | Gloves, goggles, fume hood |
| Storage | Inert atmosphere, -20°C |
Future Research Directions
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Structure-Activity Relationships: Systematic modification of methyl groups to optimize bioactivity.
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Green Synthesis: Developing solvent-free methylation protocols using ionic liquids.
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